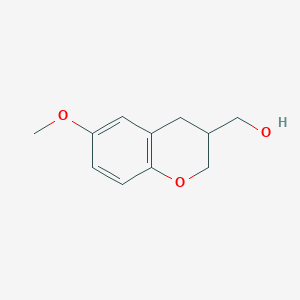

(6-Methoxychroman-3-YL)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanol |

InChI |

InChI=1S/C11H14O3/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-3,5,8,12H,4,6-7H2,1H3 |

InChI Key |

MITSEAOAWBIFPL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2)CO |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules, providing unparalleled insight into the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analyses

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, offer a fundamental assessment of the molecular structure of (6-Methoxychroman-3-YL)methanol. In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a wealth of information about the different types of protons and their immediate chemical environment. For instance, the aromatic protons on the chroman ring will appear in a distinct region of the spectrum, while the protons of the methoxy (B1213986) group will present as a singlet. The protons on the chiral center and the adjacent methylene (B1212753) groups will exhibit more complex splitting patterns due to their diastereotopic nature.

Similarly, ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating the type of carbon (e.g., aromatic, aliphatic, attached to an oxygen). Although direct ¹³C-¹³C coupling is not typically observed due to the low natural abundance of the ¹³C isotope, the information gathered is crucial for confirming the carbon backbone of the structure. The analysis of chromone-2-carboxamide derivatives, which share structural similarities with chromans, has demonstrated the power of combining one-dimensional and two-dimensional NMR techniques for complete structural characterization. nih.gov

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (H5, H7, H8) | 6.7 - 7.0 | Multiplet | 3H |

| Methoxy (OCH₃) | ~3.8 | Singlet | 3H |

| Chroman Ring (H2, H4) | 2.5 - 4.5 | Multiplets | 4H |

| Methanol (B129727) (CH₂OH) | ~3.6 | Doublet | 2H |

| Hydroxyl (OH) | Variable | Singlet (broad) | 1H |

| Chiral Center (H3) | 2.0 - 2.5 | Multiplet | 1H |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C (C5, C6, C7, C8, C4a, C8a) | 110 - 160 |

| Methoxy C (OCH₃) | ~55 |

| Chroman Ring C (C2, C4) | 20 - 70 |

| Methanol C (CH₂OH) | ~65 |

| Chiral Center C (C3) | 30 - 40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning signals and determining the intricate connectivity and stereochemistry of this compound. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to trace the connections between adjacent protons in the chroman ring and the side chain, confirming the bonding sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal of the methoxy group would show a cross-peak with the corresponding methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for piecing together the entire molecular structure by connecting different fragments. For instance, it can show correlations between the methoxy protons and the aromatic carbon at position 6, and between the methanol protons and the chiral carbon at position 3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is vital for determining the relative stereochemistry of the molecule, such as the orientation of the methanol group relative to the substituents on the chroman ring.

The application of these 2D NMR techniques has been instrumental in the structural elucidation of complex heterocyclic compounds, including various chromene and chromone (B188151) derivatives. nih.govrsc.org

Mass Spectrometry (MS) Applications in Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental formula of this compound (C₁₁H₁₄O₃), distinguishing it from other compounds that may have the same nominal mass. The exact mass is a critical piece of data for confirming the identity of a newly synthesized compound or a natural product isolate.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce a spectrum of product ions. nih.govnih.gov The resulting fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. researchgate.netojp.gov For this compound, characteristic fragmentation pathways would likely involve the loss of the methanol group, cleavage of the chroman ring, and loss of the methoxy group. Studying these fragmentation patterns helps to confirm the connectivity of the molecule and can be used to differentiate it from its isomers. albany.edu The knowledge gained from the fragmentation analysis of related compounds, such as other drugs of abuse, can aid in the interpretation of the mass spectra. nih.gov

Interactive Data Table: Predicted HRMS and Major MS/MS Fragments for this compound

| Ion | Formula | Calculated m/z (Exact Mass) | Fragment Description |

| [M+H]⁺ | C₁₁H₁₅O₃⁺ | 195.1016 | Protonated Molecule |

| [M-H₂O+H]⁺ | C₁₁H₁₃O₂⁺ | 177.0910 | Loss of water |

| [M-CH₃OH+H]⁺ | C₁₀H₁₁O₂⁺ | 163.0754 | Loss of methanol |

| [M-OCH₃+H]⁺ | C₁₀H₁₂O₂⁺ | 164.0837 | Loss of methoxy radical |

Infrared (IR) and Other Vibrational Spectroscopies for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the different vibrational modes of its functional groups. docbrown.info

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group of the methanol moiety, with the broadening due to hydrogen bonding. docbrown.info

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the chroman ring and methanol group are observed just below 3000 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ether linkage in the chroman ring and the methoxy group, as well as the alcohol, will give rise to strong absorptions in the fingerprint region between 1000 and 1300 cm⁻¹. docbrown.info

Aromatic C=C Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the benzene (B151609) ring.

The infrared spectra of related compounds, such as methanol and its clusters, have been studied in detail, providing a basis for the interpretation of the spectrum of this compound. washington.eduresearchgate.netnih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Ether (C-O-C) | C-O Stretch | 1000 - 1300 | Strong |

| Alcohol (C-O) | C-O Stretch | 1000 - 1260 | Strong |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration

The process of single-crystal X-ray diffraction begins with growing a high-quality single crystal of the compound of interest, which can often be the most challenging step. jst.go.jpnih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. numberanalytics.comrsc.org The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. fiveable.mejove.com By analyzing the geometric positions and intensities of these diffracted spots, researchers can reconstruct a three-dimensional electron density map of the molecule. fiveable.me From this map, the positions of individual atoms can be determined with high precision, revealing the molecule's complete structural architecture. numberanalytics.com

For this compound, a successful crystallographic analysis would provide precise measurements of the bond lengths and angles within the chroman ring system and the methanol substituent. It would also detail the conformation of the dihydropyran ring, clarifying its puckering and the spatial relationship between the methoxy group on the aromatic ring and the hydroxymethyl group at the chiral center.

A critical aspect of the crystallographic analysis for this compound is the determination of its absolute configuration at the C3 chiral center. This is achieved through the phenomenon of anomalous scattering (or resonant scattering). nih.goved.ac.uk When the X-ray wavelength used is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. ed.ac.uk This leads to small but measurable differences in the intensities of Friedel pairs (reflections that are related by inversion). nih.gov For organic compounds composed primarily of light atoms (C, H, O), this effect can be very weak. researchgate.net However, with modern diffractometers and careful data collection, it is often possible to determine the absolute structure. nih.govresearchgate.net

The absolute structure is typically determined by refining a parameter known as the Flack parameter. nih.goved.ac.ukresearchgate.net A Flack parameter value close to 0 indicates that the correct enantiomer has been modeled, while a value near 1 suggests that the inverted structure is the correct one. ed.ac.uk An unambiguous determination of the absolute configuration as either (R)-(6-Methoxychroman-3-YL)methanol or (S)-(6-Methoxychroman-3-YL)methanol is therefore possible, providing essential information for stereospecific synthesis and biological activity studies.

While no specific crystallographic data for this compound is publicly available in the searched literature, the table below illustrates the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound This table is for illustrative purposes only as no published crystallographic data for this specific compound was found.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C11H14O3 |

| Formula Weight | 194.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 5.6 |

| c (Å) | 10.2 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 468.7 |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.375 |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-(6-Methoxychroman-3-YL)methanol |

Chemical Reactivity and Functional Group Transformations of 6 Methoxychroman 3 Yl Methanol

Investigation of Reaction Mechanisms and Pathway Divergence

The reaction pathways of (6-Methoxychroman-3-YL)methanol are highly dependent on the reaction conditions and the reagents employed. The primary alcohol is a nucleophile and can undergo reactions typical of alcohols. The electron-donating 6-methoxy group activates the aromatic ring, making it susceptible to electrophilic substitution. This activation, however, can also influence the stability of intermediates, leading to pathway divergence.

For instance, under acidic conditions, protonation of the hydroxyl group can lead to the formation of a carbocation at the 3-position. The stability of this carbocation is influenced by the chroman ring structure. This intermediate can then undergo substitution or elimination reactions. The presence of the 6-methoxy group can further stabilize this carbocation through resonance, potentially favoring certain reaction pathways over others.

In reactions involving the chroman ring, the 6-methoxy group directs electrophilic additions to the ortho and para positions (C5 and C7). The outcome of such reactions can be a mixture of products, and controlling the regioselectivity is a key challenge. The choice of solvent and catalyst can play a crucial role in directing the reaction toward a specific isomer.

Chemical Modifications of the Methanol (B129727) Moiety for Structure Elaboration

The primary alcohol of this compound is a prime site for chemical modification, allowing for the extension of the molecular framework. Standard alcohol reactions can be readily applied to this moiety.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the extent of oxidation. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will typically yield the aldehyde, (6-Methoxychroman-3-YL)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent, will lead to the formation of 6-Methoxychroman-3-carboxylic acid. The selective oxidation of methanol can be a critical step in the synthesis of various oxygenates. mdpi.com Catalytic systems, often employing metals like palladium, are also utilized for methanol oxidation, sometimes leading to the formation of methoxymethanol (B1221974) as an intermediate. ucdavis.edu

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. This transformation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including azides, cyanides, and thiols.

Table 1: Illustrative Reactions of the Methanol Moiety

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | (6-Methoxychroman-3-YL)carbaldehyde | Oxidation |

| This compound | Potassium permanganate (KMnO4) | 6-Methoxychroman-3-carboxylic acid | Oxidation |

| This compound | p-Toluenesulfonyl chloride, Pyridine (B92270) | (6-Methoxychroman-3-YL)methyl tosylate | Tosylation |

Reactivity of the Chroman Ring System under Various Conditions

The chroman ring system, a bicyclic ether, exhibits its own characteristic reactivity. The benzene (B151609) portion of the ring is activated by the 6-methoxy group, making it prone to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The directing effect of the methoxy (B1213986) group and the ether oxygen will influence the position of substitution, favoring the C5 and C7 positions.

Under harsh acidic or basic conditions, the ether linkage of the chroman ring can be cleaved. For example, treatment with strong acids like HBr or HI can lead to ring-opening, yielding a substituted phenol (B47542). The stability of the chroman ring is a significant factor in its utility as a scaffold for biologically active molecules. In some instances, the chroman ring can be constructed through intramolecular cyclization reactions. orgsyn.org

Derivatization Strategies for Enhancing Research Applications

The derivatization of this compound is a key strategy for developing new compounds with tailored properties for various research applications, particularly in the realm of biological investigation.

Synthesis of Ester and Ether Derivatives

Esterification: Ester derivatives of this compound can be readily synthesized through reaction with carboxylic acids, acid chlorides, or acid anhydrides. These reactions are typically catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting esters can have a range of properties depending on the nature of the acyl group introduced. This method is analogous to the synthesis of other ester-containing chroman derivatives.

Etherification: The synthesis of ether derivatives can be achieved via the Williamson ether synthesis. This involves deprotonating the primary alcohol with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. This method allows for the introduction of a variety of alkyl or aryl groups, expanding the chemical diversity of the scaffold. The synthesis of methoxylated ether lipids from glycerol (B35011) precursors provides a parallel for this type of transformation. researchgate.net

Table 2: Representative Ester and Ether Formation Reactions

| Starting Material | Reagent(s) | Product | Derivative Type |

| This compound | Acetic anhydride, Pyridine | (6-Methoxychroman-3-YL)methyl acetate | Ester |

| This compound | Benzoyl chloride, Triethylamine | (6-Methoxychroman-3-YL)methyl benzoate | Ester |

| This compound | 1. Sodium hydride (NaH) 2. Methyl iodide (CH3I) | (3-(Methoxymethyl)chroman-6-yl)methane | Ether |

Preparation of Conjugates for Biological Probing

The structural features of this compound make it an attractive starting point for the synthesis of molecular probes for biological imaging and assays. researchgate.net The methanol group provides a convenient handle for attaching fluorophores, affinity labels, or other reporter groups.

For example, the alcohol can be functionalized with a linker that can then be coupled to a fluorescent dye. Alternatively, the chroman scaffold itself can be part of a larger pharmacophore, and modifications at the 3-position can be used to tune the biological activity and selectivity. The development of various chroman derivatives as anticancer agents and enzyme inhibitors highlights the potential of this scaffold in creating biologically active molecules. nih.govnih.govresearchgate.net The synthesis of a quinine-tetraphenylborate complex demonstrates a strategy for creating ion-pair complexes which can be relevant for understanding receptor interactions. mdpi.com

The general approach involves a multi-step synthesis where this compound is first converted to a more reactive intermediate, such as an azide (B81097) or an alkyne, which can then be used in "click chemistry" reactions to attach it to a biomolecule or a reporter molecule. This modular approach allows for the rapid generation of a library of probes for screening in various biological systems.

Investigation of Biological Activities Associated with Chroman 3 Yl Methanol Derivatives

Research into Antioxidant Mechanisms and Cellular Pathways

The antioxidant properties of chroman derivatives are a primary focus of research, given the role of oxidative stress in numerous pathological conditions.

A variety of in vitro assays are employed to evaluate the capacity of chroman-3-yl methanol (B129727) derivatives to modulate oxidative stress. These assays provide a measure of the compounds' effectiveness in controlled laboratory settings. sphinxsai.com The selection of assays is crucial as different methods reflect various antioxidant mechanisms. sphinxsai.com Commonly used methods include the 1,1-diphenyl-2-picryl-hydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), total antioxidant capacity (TAC), and ferric reducing antioxidant power (FRAP) assays. nih.govnih.gov For instance, studies on 4-hydroxycoumarin (B602359) derivatives, which share a structural relationship with chromans, have utilized DPPH, hydroxyl radical scavenging, and lipid peroxide scavenging assays to quantify their antioxidant potential. nih.gov The total antioxidant capacity of coumarin (B35378) derivatives has been expressed as equivalents of ascorbic acid, demonstrating a quantitative measure of their activity. nih.gov

Table 1: Common In Vitro Antioxidant Assays

| Assay Name | Principle | Measurement |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and decolorize the stable DPPH radical. sphinxsai.comquantumuniversity.edu.in | Decrease in absorbance at a specific wavelength (e.g., 517 nm). quantumuniversity.edu.in |

| ABTS Radical Cation Decolorization Assay | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. nih.gov | Decrease in absorbance at a specific wavelength (e.g., 734 nm). nih.gov |

| Total Antioxidant Capacity (TAC) | Often based on the reduction of Mo(VI) to Mo(V) by the sample analyte, forming a green phosphate/Mo(V) complex. researchgate.net | Absorbance of the resulting complex, often compared to a standard like ascorbic acid. nih.gov |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. | Formation of a blue-colored ferrous-TPTZ complex, measured by absorbance. |

| Hydroxyl Radical Scavenging Assay | Evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species. nih.gov | Inhibition of a reaction that produces a detectable product in the presence of hydroxyl radicals. |

The primary mechanism behind the antioxidant activity of many chroman derivatives is their ability to scavenge free radicals. These highly reactive molecules can cause significant cellular damage, and compounds that can neutralize them are of great interest. nih.gov The scavenging activity is often attributed to the presence of hydroxyl groups on the chroman ring system, which can donate a hydrogen atom to a radical, thereby stabilizing it. researchgate.net

Research methodologies to explore these capabilities often involve exposing the compound to a known concentration of a specific free radical and measuring the extent of scavenging. nih.gov For example, the DPPH assay directly measures the scavenging of the DPPH radical. quantumuniversity.edu.in Similarly, assays for scavenging nitric oxide (NO), hydrogen peroxide (H₂O₂), and superoxide (B77818) (O₂⁻) radicals are also employed to provide a comprehensive profile of a compound's antioxidant activity. nih.gov Studies on related phenolic compounds have shown a direct correlation between their concentration and their radical scavenging activity. nih.gov The structural features of the molecules, such as the presence and position of methoxy (B1213986) and hydroxyl groups, significantly influence their scavenging potential. researchgate.netresearchgate.net

Table 2: Free Radical Scavenging Activity of Related Compounds

| Compound Type | Radical Scavenged | Method | Key Findings | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin Derivatives | DPPH, Hydroxyl Radical | Spectrophotometry | Activity comparable to standards like ascorbic acid and BHT. nih.gov | nih.gov |

| Methoxy-containing Hybrids | DPPH, ABTS, FRAP | Spectrophotometry | All tested hybrid compounds demonstrated free radical scavenging abilities. nih.gov | nih.gov |

| Plum Extracts (Phenolic Compounds) | DPPH, NO, H₂O₂, O₂⁻ | Spectrophotometry | Methanolic extracts showed high scavenging activity for DPPH and NO radicals. nih.gov | nih.gov |

Studies on Anti-inflammatory Processes and Molecular Targets

Inflammation is a complex biological response implicated in many diseases. Chroman derivatives have been investigated for their potential to modulate inflammatory pathways.

A key mechanism of anti-inflammatory action is the inhibition of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These enzymes are responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively. nih.govnih.gov Research has shown that certain flavonoids and related compounds can suppress the expression of both iNOS and COX-2 in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The inhibition of these enzymes leads to a decrease in the production of their respective inflammatory products. nih.govnih.gov Molecular docking and dynamics simulations have been used to investigate the interactions between chromone (B188151) derivatives and the COX-2 enzyme, identifying key residues for binding and inhibitory activity. nih.gov

Table 3: Inhibition of Pro-inflammatory Enzymes by Related Compounds

| Compound/Extract | Cell Model | Target Enzyme | Outcome | Reference |

|---|---|---|---|---|

| Flavonoids from Tanacetum microphyllum | RAW 264.7 macrophages | iNOS, COX-2 | Suppressed the induction of both iNOS and COX-2 protein expression. nih.gov | nih.gov |

| Carboxybutyrylated Glucosamine | RAW 264.7 macrophages | iNOS, COX-2 | Inhibited the expression of iNOS and COX-2. nih.gov | nih.gov |

| Methanol Extract of Biophytum sensitivum | Primary macrophages | iNOS, COX-2 | Suppressed iNOS and COX-2 mRNA expression. nih.gov | nih.gov |

Cytokines are small proteins that play a crucial role in cell signaling during an inflammatory response. Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), promote inflammation, while anti-inflammatory cytokines like interleukin-10 (IL-10) help to resolve it. rsc.orgnih.gov Studies have demonstrated that certain natural product extracts and their derivatives can modulate the production of these cytokines. For example, a methanol extract of Montanoa grandiflora was found to decrease the levels of TNF-α, IL-1β, and IL-6, while increasing the production of IL-10 in LPS-stimulated macrophages. nih.govresearchgate.net Similarly, dibenzylbutane lignan (B3055560) derivatives have been shown to inhibit the secretion and gene expression of IL-1β, IL-6, and TNF-α in vitro. rsc.org This modulation of the cytokine profile represents a significant mechanism for the anti-inflammatory effects of these compounds. nih.govrsc.org

Research on Anticancer Potential and Cell Cycle Modulation

The potential of chroman derivatives as anticancer agents is an active area of research. These investigations focus on their ability to induce cancer cell death and interfere with the cell cycle.

Studies on chromanone derivatives have shown varied cytotoxic effects across different human cancer cell lines, including breast (MCF-7), prostate (DU-145), and lung (A549) cancer cells. nih.gov The cytotoxic activity is often evaluated using MTT assays, which measure cell viability. nih.govnih.gov Importantly, some derivatives have demonstrated selectivity, showing higher cytotoxicity towards cancer cells compared to normal cells. nih.gov

Beyond direct cytotoxicity, the modulation of the cell cycle is a key aspect of anticancer research. The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. wisc.edumdpi.com The progression through the different phases of the cell cycle (G1, S, G2, M) is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. wisc.eduyoutube.com Some anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints, which can lead to apoptosis (programmed cell death). nih.gov For example, studies on quinolinone derivatives, which are structurally related to chromans, have shown that they can inhibit cell proliferation and induce apoptosis in cancer cells. nih.gov Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle and to detect apoptosis. nih.govnih.gov

Table 4: Cytotoxic Activity of Related Chromanone Derivatives

| Compound Group | Cell Line (Cancer) | Cell Line (Normal) | Key Finding | Reference |

|---|---|---|---|---|

| Group A Chromanones | MCF-7, DU-145, A549 | SV-HUC-1 | Comparable cytotoxicity between cancer and normal cells, indicating a lack of selectivity. nih.gov | nih.gov |

| Group B Chromanones | MCF-7, DU-145, A549 | SV-HUC-1 | Enhanced selectivity for cancer cells with significantly lower IC₅₀ values compared to normal cells. nih.gov | nih.gov |

Investigation of Apoptosis Induction in Cancer Cell Line Research

The induction of apoptosis, or programmed cell death, is a key strategy in the development of anticancer agents. Research into chroman and chromone derivatives has revealed their potential to trigger this process in various cancer cell lines.

Newly synthesized chromone analogs have been shown to exhibit cytotoxic activities against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines. mdpi.com Specifically, one new chromone derivative, epiremisporine H, demonstrated the ability to induce apoptosis in HT-29 cells through the modulation of the Bcl-2, Bax, and caspase-3 signaling cascades. mdpi.com This highlights the potential of the chromone skeleton in developing new anticancer therapies.

Furthermore, a series of novel 3-benzylidene chroman-4-one analogs have been evaluated for their anticancer properties. Certain compounds within this series exhibited anti-proliferative efficacy in the MCF-7 breast cancer cell line, leading to an increase in the sub-G0/G1 cell cycle populations and total apoptosis. tandfonline.com The presence of specific substituents, such as methoxy and ethoxy groups, was found to be crucial for this activity. tandfonline.com

Studies on flavanone/chromanone derivatives have further elucidated their pro-apoptotic mechanisms. Three out of six analyzed derivatives displayed promising antiproliferative activity against various colon cancer cell lines, with IC50 values ranging from approximately 8 to 30 µM. mdpi.com The cytotoxic activity of these compounds was linked to their strong pro-oxidant properties, which likely contribute to the induction of apoptosis and/or autophagy in cancer cells. mdpi.com

While direct studies on the apoptosis-inducing effects of (6-Methoxychroman-3-YL)methanol are limited, the existing research on related chroman and chromone derivatives provides a strong rationale for its investigation as a potential pro-apoptotic agent. The influence of the 6-methoxy substituent, in particular, warrants further exploration in the context of apoptosis induction.

Table 1: Apoptosis Induction by Chroman and Chromone Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Key Findings | Reference |

| Epiremisporine H (a chromone analog) | HT-29 (Human colon carcinoma) | Induced apoptosis via Bcl-2, Bax, and caspase-3 signaling. mdpi.com | mdpi.com |

| 3-Benzylidene chroman-4-one analogs | MCF-7 (Breast cancer) | Increased sub-G0/G1 cell cycle populations and total apoptosis. tandfonline.com | tandfonline.com |

| Flavanone/Chromanone derivatives | Colon cancer cell lines | Exhibited antiproliferative activity with IC50 values of ~8–30 µM, linked to pro-oxidant properties inducing apoptosis/autophagy. mdpi.com | mdpi.com |

| New Coumarin Derivatives | Breast Cancer (in vivo mouse model) | Altered expression of BCL-2, caspase-9, COX-2, and c-Myc, suggesting apoptosis induction. nih.gov | nih.gov |

Exploration of Pathways Inhibiting Tumor Growth in Preclinical Research Models

Beyond the direct induction of apoptosis, the investigation into chroman-3-yl methanol derivatives extends to their ability to inhibit tumor growth through various molecular pathways in preclinical models.

A series of chroman carboxamide analogs, initially developed as antiepileptic agents, have been evaluated for their anticancer potency. Several of these compounds displayed good to potent activity against the MCF-7 breast cancer cell line, with GI50 values for the most potent compounds being around 40.9 µM and 41.1 µM. researchgate.net This suggests that the chroman scaffold can be modified to target pathways involved in breast cancer proliferation.

The structural features of these derivatives play a critical role in their activity. For instance, in a study of 3-benzylidene chroman-4-one analogs, compounds possessing either methoxy and ethoxy/methyl/isopropyl groups demonstrated significant antifungal, antioxidant, and anticancer activities, while compounds lacking these functional groups were inactive. tandfonline.com This structure-activity relationship underscores the importance of the substitution pattern on the chroman ring for inhibiting tumor cell growth.

Furthermore, research on thiochromenes and thiochromanes, which are structurally related to chromans, has provided insights into the mechanisms of anticancer activity. Certain thiochromanone derivatives have shown enhanced cytotoxic activity, with the presence of chlorine and methoxy groups further improving efficacy. nih.gov These findings from related heterocyclic systems can guide the design and synthesis of novel chroman-3-yl methanol derivatives with improved tumor growth inhibitory properties.

While preclinical research specifically on this compound is not extensively documented, the collective evidence from studies on related chroman derivatives strongly supports the potential of this compound and its analogs to inhibit tumor growth. The 6-methoxy group, in particular, has been identified as a potentially beneficial substituent in several classes of anticancer compounds. tandfonline.comnih.gov

Table 2: Tumor Growth Inhibition by Chroman and Related Derivatives

| Compound/Derivative | Cancer Model | Key Findings on Tumor Growth Inhibition | Reference |

| Chroman carboxamide analogs | MCF-7 (Breast cancer cell line) | Displayed good to potent anticancer activity with GI50 values around 40.9-41.1 µM. researchgate.net | researchgate.net |

| 3-Benzylidene chroman-4-one analogs | MCF-7 (Breast cancer cell line) | Exhibited anti-proliferative efficacy; activity dependent on methoxy and ethoxy/methyl/isopropyl substituents. tandfonline.com | tandfonline.com |

| Thiochromanone derivatives | Various cancer cell lines | Presence of chlorine and methoxy groups enhanced cytotoxic activity. nih.gov | nih.gov |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 inhibition assay | Potent and isoform-selective ROCK2 inhibitor with an IC50 value of 3 nM, a kinase involved in cancer progression. nih.gov | nih.gov |

Other Pharmacological Research Avenues for Chroman-3-yl Methanol Derivatives (e.g., neuroprotective, antimicrobial)

The therapeutic potential of chroman-3-yl methanol derivatives is not limited to oncology. Researchers are actively exploring their utility in other pharmacological areas, including neuroprotection and antimicrobial applications.

Neuroprotective Effects:

The chroman scaffold is a key component of Vitamin E (α-tocopherol), which is well-known for its antioxidant and neuroprotective properties. This has spurred interest in the neuroprotective potential of synthetic chroman derivatives.

A study on a newly synthesized chromene derivative, N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M), demonstrated its ability to inhibit excitotoxic neuronal cell damage. nih.gov This compound exhibited marked antioxidant activity and was found to enhance the ERK-mediated phosphorylation of CREB, a crucial pathway for neuroprotection. nih.gov

Furthermore, research on chromon-3-aldehyde derivatives has shown their capacity to restore mitochondrial function in a rat model of cerebral ischemia. A 6-acetyl substituted chromon-3-aldehyde derivative was particularly effective, reducing neurological symptoms and the size of the brain necrosis area. nih.gov This suggests that chroman-based compounds could be beneficial in conditions involving mitochondrial dysfunction and neuronal damage.

Antimicrobial Activity:

The chroman and related chromone scaffolds have also been investigated for their antimicrobial properties. A series of 3-azolyl-4-chromanone phenyl hydrazones exhibited antifungal potential against various pathogens, including Candida albicans. nih.gov

Structure-activity relationship studies on coumarin analogues, which share a similar benzopyran-2-one core with some chromone derivatives, have indicated that the presence of a methoxy functional group can confer antimicrobial properties. researchgate.net This finding is particularly relevant for understanding the potential antimicrobial activity of this compound.

Rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones have been identified as having antibacterial activity, with two compounds effectively eradicating Methicillin-resistant Staphylococcus aureus (MRSA) infection in an in vivo model. chemrxiv.org

These diverse pharmacological activities highlight the versatility of the chroman scaffold and suggest that this compound and its derivatives could be promising candidates for the development of new therapies for a range of diseases beyond cancer.

Table 3: Other Pharmacological Activities of Chroman and Related Derivatives

| Compound/Derivative | Pharmacological Activity | Key Findings | Reference |

| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Neuroprotective | Inhibited excitotoxic neuronal cell damage and showed antioxidant activity. nih.gov | nih.gov |

| 6-acetyl substituted chromon-3-aldehyde derivative | Neuroprotective | Restored mitochondrial function and reduced brain necrosis in a rat model of cerebral ischemia. nih.gov | nih.gov |

| 3-Azolyl-4-chromanone phenyl hydrazones | Antifungal | Showed potential against various fungal pathogens. nih.gov | nih.gov |

| Coumarin analogues with methoxy groups | Antimicrobial | Demonstrated antimicrobial properties, suggesting the importance of the methoxy group. researchgate.net | researchgate.net |

| Rhenium tricarbonyl complexes of thiazolohydrazinylidene-chroman-2,4-diones | Antibacterial | Effective against MRSA in an in vivo model. chemrxiv.org | chemrxiv.org |

Structure Activity Relationship Sar Studies and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Biological Activity Profiles in Chroman Derivatives Research

Research into chroman derivatives has demonstrated that even minor structural modifications can lead to significant changes in biological activity. nih.gov The chroman ring system itself is a privileged scaffold, found in a variety of biologically active natural products and synthetic compounds. The specific substitutions on this core are critical in defining the molecule's interaction with biological targets.

Systematic modifications of the chroman scaffold have allowed researchers to build a comprehensive understanding of its SAR. For instance, studies on various chroman derivatives have shown that the nature and position of substituents on the aromatic ring and the dihydropyran ring can modulate activities such as anticancer and acetyl-CoA carboxylase (ACC) inhibition. nih.gov

In the context of (6-Methoxychroman-3-YL)methanol, the key modifications to consider would be:

The 3-methanol group: The presence of a hydroxyl group and a carbon spacer at this position introduces a potential hydrogen bond donor and acceptor, as well as a degree of conformational flexibility.

The table below illustrates how hypothetical modifications to the core structure of this compound could be expected to alter its biological activity based on general principles of SAR in chroman derivatives.

| Modification | Position | Rationale for Potential Change in Biological Activity |

| Replacement of Methoxy (B1213986) with a more electron-withdrawing group (e.g., -Cl, -CF3) | 6 | Alters the electronic profile of the aromatic ring, potentially affecting π-π stacking or other electronic interactions with a target protein. |

| Alteration of the alkyl chain of the ether | 6 | Increasing the lipophilicity with longer alkyl chains could enhance membrane permeability but might also lead to non-specific binding. |

| Oxidation of the methanol (B129727) to an aldehyde or carboxylic acid | 3 | Changes the hydrogen bonding capacity and introduces a potential reactive group (aldehyde) or a charged group (carboxylate), significantly altering binding interactions. |

| Esterification or etherification of the hydroxyl group | 3 | Masks the hydrogen bonding capability of the hydroxyl group, which can probe its importance in target binding. |

Identification of Key Pharmacophoric Elements for Biological Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For this compound, the key pharmacophoric elements can be deduced from its structure:

Aromatic Ring: The benzene (B151609) ring of the chroman scaffold can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Oxygen Atom in the Chroman Ring: This heterocyclic oxygen atom can act as a hydrogen bond acceptor.

6-Methoxy Group: The oxygen atom of the methoxy group is a potential hydrogen bond acceptor. The methyl group contributes to the hydrophobic character.

3-Methanol Group: This is a critical feature, providing both a hydrogen bond donor (the -OH group) and a hydrogen bond acceptor (the oxygen atom). The flexibility of this side chain allows it to adopt different conformations to optimize interactions within a binding site.

The spatial arrangement of these features is crucial. The distance and relative orientation between the aromatic ring, the hydrogen bond donors/acceptors, and the hydrophobic groups define the pharmacophore model for this class of compounds.

The table below outlines the key pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Component | Potential Interaction Type |

| Aromatic Ring | Benzene moiety of the chroman | Hydrophobic, π-π stacking |

| Hydrogen Bond Acceptor | Chroman ring oxygen, Methoxy oxygen, Methanol oxygen | Hydrogen bonding |

| Hydrogen Bond Donor | Methanol hydroxyl group | Hydrogen bonding |

| Hydrophobic Group | Chroman scaffold, Methoxy methyl group | Hydrophobic interactions |

Computational Approaches to SAR and SPR Analysis in Chroman Compound Development

Computational chemistry has become an indispensable tool in the development of new drugs, allowing for the prediction of molecular properties and the rational design of new compounds. oncodesign-services.comuni-bonn.de For chroman derivatives like this compound, several computational approaches are employed to understand their SAR and SPR.

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). d-nb.inforesearchgate.net These calculations can reveal the most likely sites for electrophilic and nucleophilic attack and provide insights into the molecule's reactivity and interaction with biological targets. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For this compound, docking studies could be used to place it into the active site of a relevant enzyme or receptor. The results would highlight key interactions, such as hydrogen bonds and hydrophobic contacts, providing a structural basis for the observed or predicted biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. oncodesign-services.com By developing a QSAR model for a set of chroman derivatives, it would be possible to predict the activity of new, unsynthesized analogs, including variations of this compound.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time. nih.gov This can reveal important information about the stability of the binding mode, the role of water molecules in the binding site, and conformational changes that may occur upon ligand binding.

The following table summarizes the application of these computational methods to the study of chroman derivatives.

| Computational Method | Application in Chroman Derivative Research | Insights Gained for this compound |

| Quantum Mechanics (DFT) | Calculation of electronic properties, reactivity, and spectral data. d-nb.inforesearchgate.net | Understanding the electron distribution and identifying regions important for intermolecular interactions. |

| Molecular Docking | Prediction of binding modes within a protein active site. nih.gov | Identifying key amino acid residues that interact with the methoxy and methanol groups. |

| QSAR | Development of predictive models for biological activity. oncodesign-services.com | Estimating the potential biological activity based on its structural features. |

| Molecular Dynamics | Simulation of the dynamic behavior of the ligand-protein complex. nih.gov | Assessing the stability of the binding interactions and the conformational flexibility of the methanol side chain. |

Computational Chemistry and Molecular Modeling for 6 Methoxychroman 3 Yl Methanol Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to forecast the binding mode and affinity of a small molecule ligand, such as a (6-Methoxychroman-3-YL)methanol derivative, within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein. The protein structure is often obtained from crystallographic data from repositories like the Protein Data Bank (PDB). bohrium.com The ligand's 3D structure is generated and optimized to its lowest energy conformation. Docking software then systematically samples a large number of possible conformations and orientations of the ligand within the protein's binding site, using a scoring function to estimate the binding affinity for each pose. bohrium.com

In the context of chroman derivatives, molecular docking has been successfully applied to predict their interaction with various biological targets. For instance, studies on chroman-4-one derivatives have used docking to investigate their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2), a key target in inflammation. mdpi.comnih.govnih.gov In one such study, a series of 3-(O-R) substituted 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one derivatives were docked into the active site of COX-2 (PDB ID: 1CX2). The results, including MolDock scores and hydrogen bond interactions, helped identify the most promising anti-inflammatory candidates. mdpi.comnih.gov

Similarly, research on (S)-6-methoxy-chroman-3-carboxylic acid derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2) utilized molecular docking to elucidate the binding mode. acs.org The docking study revealed that hydrophobic interactions were crucial for the high potency and isoform selectivity of the lead compound, (S)-7c. acs.org Another study on chromone (B188151) derivatives, which share the core heterocyclic system, employed molecular docking to understand their binding to cyclin-dependent kinase 4 (CDK4), a target in cancer therapy. researchgate.net The docking results were consistent with experimental cytotoxic activities, showing that the most active compounds had strong binding affinities due to hydrogen bonding and hydrophobic interactions within the enzyme's active pocket. researchgate.net

These examples demonstrate that molecular docking is a valuable tool for predicting how a compound like this compound or its analogues might interact with specific protein targets, thereby guiding the selection and optimization of candidates for further experimental validation.

Table 1: Representative Molecular Docking Scores for Chroman Derivatives Against Various Protein Targets

| Derivative Class | Target Protein | PDB ID | Docking Score (Example) | Key Interacting Residues (Example) | Reference |

| 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-ones | Cyclooxygenase-2 (COX-2) | 1CX2 | -77.59 (MolDock Score) | TYR 385, SER 530 | mdpi.com |

| (S)-6-methoxy-chroman-3-carboxylic acids | ROCK2 | - | IC₅₀ = 3 nM | Lys121 | acs.org |

| Chromone Congeners | CDK4 | - | - | Hydrophobic and H-bonding interactions | researchgate.net |

| Thiochroman-4-ones | N-Myristoyltransferase (NMT) | - | MIC = 0.5-16 µg/mL | - | nih.gov |

Note: Docking scores and interacting residues are illustrative examples from the cited literature and may vary based on the specific derivative and docking software used.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. nih.gov In the context of this compound, DFT calculations can provide a deep understanding of its molecular geometry, electronic properties, and chemical reactivity.

DFT calculations are employed to determine various molecular properties, such as optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic characteristics like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. acs.org The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and optical properties. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For chromone derivatives, which are structurally related to chromans, DFT and time-dependent DFT (TD-DFT) have been used to study their fluorescence and electronic properties. mdpi.comnih.govnih.gov One study found that the presence of an electron-donating methoxy (B1213986) group at the 6-position of the chromone scaffold helps to increase the fluorescence quantum yield, a finding of interest for the development of fluorescent probes. mdpi.comnih.govnih.gov Another DFT study on different chromone derivatives calculated parameters like the energy gap and electrophilicity index to predict their biological activity. acs.org

Furthermore, DFT is used to calculate global reactivity descriptors, which help in profiling the reactivity of a molecule. These parameters, derived from the HOMO and LUMO energies, include:

Electronegativity (χ): The power of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

By calculating these descriptors for this compound, researchers can predict its reactivity in various chemical environments and its potential to participate in different types of chemical reactions.

Table 2: Calculated Electronic Properties of a Representative Chromene Derivative using DFT

| Parameter | Value | Unit | Significance | Reference |

| HOMO Energy | - | eV | Electron-donating ability | nih.gov |

| LUMO Energy | - | eV | Electron-accepting ability | nih.gov |

| Energy Gap (E_gap) | 5.168 | eV | Chemical reactivity and stability | nih.gov |

| Hardness (η) | 0.094 | eV | Resistance to deformation | nih.gov |

| Softness (S) | 5.266 | eV | Propensity for chemical reactions | nih.gov |

Note: The values presented are for a specific pyrano-chromene derivative (4a) from the cited literature and serve as an example of the types of parameters obtained from DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations for Structural Behavior

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the structural behavior of molecules like this compound.

Molecular Dynamics (MD) Simulations provide a dynamic view of molecular systems over time. unm.edu An MD simulation calculates the trajectory of atoms and molecules by iteratively solving Newton's equations of motion. This allows researchers to observe the structural fluctuations, conformational changes, and interactions of this compound, either in isolation, in a solvent, or in complex with a biological target like a protein. unm.edunih.gov

When a ligand is docked into a protein, MD simulations are often performed on the resulting complex to assess its stability. nih.gov These simulations can reveal whether the ligand remains in the predicted binding pose, the nature and duration of key interactions (like hydrogen bonds), and how the protein structure might adapt to the presence of the ligand. preprints.org For example, MD simulations have been used to study the stability of complexes between various ligands and their target proteins, providing insights into the binding mechanisms that are not apparent from static docking poses alone. nih.govpreprints.org

By applying these methods to this compound, one can understand its inherent flexibility and how it behaves in a biological environment, which is crucial for rationalizing its activity and for designing improved analogues.

Virtual Screening and De Novo Design Strategies for Novel Chroman-Based Research Candidates

The chroman scaffold is considered a "privileged scaffold" because it is found in many compounds with diverse biological activities. mdpi.com This makes it an excellent starting point for the discovery of new drug candidates. Virtual screening and de novo design are two key computational strategies used to explore the chemical space around the chroman core.

Virtual Screening (VS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov Instead of physically testing every compound, VS uses computer models to rapidly evaluate them. VS can be either ligand-based or structure-based.

Ligand-based VS searches for molecules that are similar to a known active compound.

Structure-based VS , which includes molecular docking, screens compounds based on their predicted binding to the 3D structure of a target protein. nih.gov

By using the this compound structure as a query, researchers can screen vast virtual libraries, containing millions or even billions of compounds, to find novel chroman-based molecules with potentially improved or different biological activities. bohrium.comchemrxiv.org

De Novo Design is a computational method for designing novel molecules from scratch. youtube.com Instead of searching existing libraries, de novo design algorithms build new molecules piece by piece (fragment-based design) or by growing them within the active site of a target protein. youtube.com These methods can generate entirely new chemical entities that possess the desired properties to bind effectively to the target. Starting with the chroman scaffold, de novo design tools can suggest modifications or additions to the core structure of this compound to optimize its interactions with a specific biological target, leading to the creation of novel research candidates. nih.gov This strategy is particularly useful for exploring new chemical space and developing compounds with unique intellectual property.

Both virtual screening and de novo design are powerful components of modern drug discovery pipelines that can significantly accelerate the identification of promising new chroman-based compounds for further investigation. nih.govresearchgate.netnih.gov

Advanced Analytical Methodologies in Chemical and Biological Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

Chromatography is the cornerstone for the separation and purity assessment of chroman derivatives and their reaction intermediates. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used techniques, each offering distinct advantages depending on the analyte's properties.

High-Performance Liquid Chromatography (HPLC):

HPLC is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like Trolox and its derivatives. Reversed-phase HPLC is the most common mode, utilizing a non-polar stationary phase (typically C18) and a polar mobile phase. This technique is instrumental in monitoring reaction progress, isolating products, and determining the purity of synthesized compounds.

In studies of Trolox and related compounds, HPLC is often coupled with various detectors. UV-Vis detection is standard, leveraging the chromophoric nature of the chroman ring. For enhanced sensitivity and selectivity, especially in complex biological matrices, electrochemical detection (EC) is employed. For instance, an HPLC-EC method was developed for the simultaneous determination of neuroactive monoamines derivatized with a Trolox-based reagent, demonstrating the potent electrochemical response of the 6-hydroxychroman moiety. nih.gov Furthermore, Ultra-High Performance Liquid Chromatography (UHPLC), which uses smaller particle-sized columns to achieve higher resolution and faster analysis times, has been coupled with mass spectrometry to monitor the reaction mechanisms of Trolox with radicals in real-time. nih.gov

Table 1: Exemplary HPLC Conditions for Chroman Derivative Analysis

| Parameter | Condition | Compound Class | Reference |

|---|---|---|---|

| Column | C18 Reversed-Phase | Trolox and reaction products | nih.gov |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid | Trolox and reaction products | nih.gov |

| Detection | Diode Array Detector (DAD) and Mass Spectrometry (MS) | Trolox and reaction products | nih.gov |

| Flow Rate | 0.4 mL/min | Trolox and reaction products | nih.gov |

| Column | Coulometric Electrode-Array | Trolox-derivatized amines | nih.gov |

| Mobile Phase | Phosphate buffer/methanol (B129727) mixture | Trolox-derivatized amines | nih.gov |

| Detection | Electrochemical Detector (EC) | Trolox-derivatized amines | nih.gov |

Gas Chromatography (GC):

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For many chroman derivatives, especially those with polar functional groups like hydroxyl and carboxylic acid moieties, derivatization is often required to increase volatility and improve chromatographic peak shape. jfda-online.com Common derivatization methods include silylation, which converts active hydrogens into trimethylsilyl (B98337) (TMS) ethers and esters. mdpi.com GC is typically coupled with a Flame Ionization Detector (FID) for general-purpose analysis or a Mass Spectrometer (MS) for definitive identification. While less common for Trolox itself due to its low volatility, GC-MS is invaluable for analyzing smaller, more volatile precursors or potential degradation products.

Mass Spectrometry-Based Omics Approaches in Mechanistic Investigations

Mass spectrometry (MS) is an indispensable tool for the structural characterization of chroman derivatives and for investigating their reaction mechanisms. When coupled with a separation technique like HPLC or GC, it provides a powerful platform for identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Tandem mass spectrometry (MS/MS) is particularly insightful for mechanistic studies. In these experiments, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides a structural fingerprint of the molecule.

The fragmentation of protonated Trolox has been studied in detail using CID. nih.gov The major fragmentation pathways observed include:

Retro-Diels-Alder (RDA) reaction: This is a characteristic fragmentation for the chromane (B1220400) scaffold, leading to the opening of the dihydropyran ring.

Neutral loss of formic acid (CH₂O₂): This pathway involves the loss of the elements of formic acid from the molecule. nih.gov

Decarbonylation: Following an initial loss of water, the resulting intermediate can lose a molecule of carbon monoxide. nih.gov

These well-defined fragmentation patterns are crucial for identifying Trolox and its metabolites or reaction products in complex mixtures, such as those encountered in antioxidant mechanism studies. nih.gov High-resolution mass spectrometry (HRMS) further enhances these investigations by providing highly accurate mass measurements, which allows for the determination of the elemental composition of the parent molecule and its fragments. researchgate.net

Table 2: Key Mass Spectrometric Fragments of Protonated Trolox

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway | Reference |

|---|---|---|---|---|

| 251.128 | 205.133 | CH₂O₂ (Formic Acid) | Dehydration and Decarbonylation | nih.gov |

Derivatization Strategies for Enhanced Analytical Detection and Resolution

Chemical derivatization is a strategy used to modify an analyte's structure to improve its analytical properties. sci-hub.se For chroman derivatives, derivatization can be employed to:

Increase volatility for GC analysis (e.g., silylation). jfda-online.commdpi.com

Enhance detector response for HPLC analysis (e.g., attaching a fluorophore or an electroactive group). nih.gov

Improve chromatographic resolution, particularly for enantiomers. jfda-online.com

The carboxylic acid group of Trolox is a common site for derivatization. It can be converted into amides or esters to explore structure-activity relationships or to attach a labeling group. scielo.br For example, Trolox has been reacted with various amines using N,N'-carbonyldiimidazole as a condensing agent to produce a library of amide derivatives for biological screening. scielo.br This approach not only modifies the biological properties of the molecule but also changes its chromatographic retention and mass spectrometric fragmentation, which must be considered during analysis.

Conversely, the electrochemically active 6-hydroxychroman core itself can be used as a derivatization reagent. A novel reagent, synthesized from (R)-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, has been developed to tag primary amines. The resulting derivatives exhibit a strong electrochemical signal, allowing for their highly sensitive detection by HPLC-EC. nih.gov This highlights the versatility of the chroman structure in advanced analytical applications.

Table 3: Derivatization Strategies for Chroman Derivatives

| Target Functional Group | Derivatization Reagent | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Hydroxyl, Carboxylic Acid | Silylation agents (e.g., MSTFA) | Increase volatility, improve peak shape | GC-MS | mdpi.com |

| Carboxylic Acid | Amines (with condensing agents) | Create amide library for bioassays | HPLC-MS | scielo.br |

Future Directions and Translational Research Perspectives for Chroman 3 Yl Methanol Compounds

Development of Next-Generation Chroman-Based Research Tools and Probes

The intricate roles of chroman-containing molecules in various biological pathways necessitate the development of advanced research tools to elucidate their mechanisms of action and identify novel cellular targets. Next-generation research tools and probes derived from the chroman scaffold are being designed to offer higher specificity, sensitivity, and versatility in biological investigations. These tools are instrumental in advancing our understanding of the therapeutic potential of compounds like (6-Methoxychroman-3-YL)methanol.

Fluorescent Probes: The integration of fluorophores into the chroman structure is a promising strategy for creating probes for bioimaging. Chromene-based fluorescent probes, for instance, have been developed for the detection of various biologically relevant analytes. These probes often exhibit desirable properties such as high sensitivity and selectivity, making them valuable for real-time monitoring of cellular processes. Future work will likely focus on developing chroman-3-yl methanol-based fluorescent probes with optimized photophysical properties, including longer emission wavelengths to minimize cellular autofluorescence and improved photostability for long-term imaging experiments.

Affinity-Based Probes: To identify and validate the protein targets of bioactive chroman derivatives, affinity-based probes are indispensable. These probes are typically designed with a reactive group that can covalently bind to the target protein and a reporter tag, such as biotin or a clickable alkyne, for subsequent enrichment and identification. The development of photoaffinity labels based on the chroman structure of α-tocopherol serves as a precedent for this approach. Future efforts in this area will likely involve the design of photoactivatable and clickable probes of this compound and its analogs to map their protein interaction networks within the cellular proteome. This will provide crucial insights into their mechanisms of action and potential off-target effects.

The table below summarizes the types of next-generation chroman-based research tools and their potential applications.

| Probe Type | Design Principle | Potential Applications |

| Fluorescent Probes | Incorporation of a fluorophore into the chroman scaffold. | Real-time imaging of probe localization and dynamics in living cells; detection of specific analytes. |

| Affinity-Based Probes | Attachment of a reactive group and a reporter tag to the chroman structure. | Identification and validation of protein targets; mapping of protein-protein interaction networks. |

Integration of High-Throughput Screening in Early-Stage Compound Discovery

High-throughput screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid evaluation of large compound libraries for their biological activity. mdpi.com The integration of HTS is a critical step in identifying novel hit compounds from libraries of chroman derivatives and accelerating the development of new therapeutics.

HTS campaigns for chroman-based compounds would involve the screening of diverse chemical libraries against specific biological targets or in phenotypic assays that measure a cellular response. mdpi.com These libraries can be sourced from commercial vendors or synthesized in-house to explore a wide range of chemical space around the chroman scaffold. The primary objective of HTS is to identify "hits"—compounds that exhibit a desired biological effect. mdpi.com These initial hits then serve as the starting point for more detailed structure-activity relationship (SAR) studies and lead optimization. mdpi.com

The process of integrating HTS into the discovery of chroman-based compounds can be broken down into several key stages:

Assay Development: The first step is the development of a robust and reliable assay that is amenable to automation and miniaturization. This could be a biochemical assay measuring the activity of a specific enzyme or a cell-based assay monitoring a particular cellular phenotype.

Library Screening: A library of chroman derivatives is then screened using the developed assay. This is typically performed in a multi-well plate format (e.g., 384- or 1536-well plates) using automated liquid handling systems and plate readers.

Hit Identification and Confirmation: Data from the primary screen is analyzed to identify potential hits. These hits are then subjected to confirmatory screens to eliminate false positives and validate their activity.

Lead Optimization: Confirmed hits with promising activity and drug-like properties are then selected for lead optimization, a process that involves medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

The success of an HTS campaign is highly dependent on the quality and diversity of the compound library. The construction of focused libraries of chroman derivatives with high structural diversity is therefore a crucial prerequisite for successful H-TS-driven drug discovery.

Emerging Synthetic Strategies for Complex Chroman Architectures and Libraries

The synthesis of diverse and complex chroman architectures is fundamental to exploring the full therapeutic potential of this privileged scaffold. Recent advances in synthetic organic chemistry have provided powerful new tools for the construction of chroman rings and the generation of compound libraries for biological screening.

Diversity-Oriented Synthesis (DOS): DOS is a powerful strategy for the creation of structurally diverse and complex small molecules from a common starting material. This approach has been successfully applied to the synthesis of functionalized chroman-2-one derivatives. nih.gov By employing asymmetric organocatalysis, it is possible to generate a variety of chiral chroman building blocks with multiple points of diversification. nih.gov These building blocks can then be further elaborated to create a library of compounds with a wide range of structural and stereochemical diversity.

Combinatorial Chemistry: The principles of combinatorial chemistry can be applied to the solid-phase synthesis of chroman libraries. researchgate.net This approach involves attaching a chroman scaffold to a solid support and then introducing diversity at various positions through a series of chemical reactions. Solid-phase synthesis offers several advantages, including the ability to use excess reagents to drive reactions to completion and the simplification of product purification. This strategy is well-suited for the rapid generation of large libraries of chroman derivatives for HTS campaigns.

Novel Ring-Forming Methodologies: The development of novel and efficient methods for the construction of the chroman ring system is an active area of research. Recent examples include:

Palladium-Catalyzed Intramolecular Aryloxycarbonylation: This method allows for the synthesis of chroman-2,4-diones through a ring-opening/ring-closing reaction of 3-iodochromones. nih.gov

Cascade Radical Annulation: Ester-containing chroman-4-ones can be synthesized via a cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions.

Asymmetric Synthesis: A variety of catalytic asymmetric methods have been developed for the enantioselective synthesis of chromans, providing access to chirally pure compounds for biological evaluation. researchgate.net

These emerging synthetic strategies, summarized in the table below, are enabling chemists to access a wider range of complex chroman architectures and to construct large and diverse compound libraries for drug discovery.

| Synthetic Strategy | Description | Advantages |

| Diversity-Oriented Synthesis (DOS) | Generation of structurally diverse molecules from a common precursor. nih.gov | Access to novel chemical space; creation of complex and stereochemically rich compounds. nih.gov |

| Combinatorial Chemistry | Solid-phase synthesis of large compound libraries. researchgate.net | Rapid generation of a large number of compounds; simplified purification. researchgate.net |

| Novel Ring-Forming Methodologies | Development of new reactions for the construction of the chroman ring. | Increased efficiency and scope of chroman synthesis; access to novel substitution patterns. |

Q & A

Q. What are the recommended methods for synthesizing (6-Methoxychroman-3-YL)methanol, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclization of substituted diols or epoxide intermediates under acidic or basic conditions. For example, analogs like pyridinylmethanol derivatives are synthesized via nucleophilic substitution or catalytic hydrogenation of ketone precursors . Optimization of solvent polarity (e.g., methanol/water mixtures) and temperature (60–100°C) can enhance cyclization efficiency. Yield improvements are achieved by monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS .

Q. How can the structural purity of this compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : Compare H and C NMR spectra with reference data (e.g., NIST Standard Reference Database for analogous chroman derivatives) to confirm substituent positions .

- X-ray crystallography : Resolve crystal structures using SHELXL for small-molecule refinement, ensuring bond angles and torsion angles align with computational models (e.g., density functional theory) .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodology :

- GC-MS : Derivatize the compound with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility, then analyze using a DB-5MS column and electron ionization .

- HPLC : Optimize mobile phase composition (e.g., acetonitrile:water gradients) with C18 columns, referencing retention times from structurally similar compounds like benzopyranols .

Advanced Research Questions

Q. How can computational tools predict viable synthetic routes for this compound derivatives?

- Methodology :

- Retrosynthetic analysis : Use databases like REAXYS and PISTACHIO to identify feasible precursors (e.g., substituted epoxides or chromanones) .

- Machine learning : Apply template-based scoring in platforms like BKMS_METABOLIC to prioritize reactions with high atom economy and low steric hindrance .

- DFT calculations : Model transition states for ring-closing reactions to predict regioselectivity under varying pH conditions .

Q. What strategies resolve contradictions in reported biological activity data for chroman-based compounds?

- Methodology :

- Meta-analysis : Cross-reference datasets from pharmacological studies (e.g., IC values) using standardized assay protocols (e.g., NIH Tox21 guidelines) .

- Experimental validation : Replicate conflicting studies under controlled conditions (e.g., fixed cell lines, identical solvent systems) to isolate variables like solvent polarity or impurity effects .

Q. How can chromatographic retention behavior of this compound be modeled for method development?

- Methodology :

- Design of Experiments (DoE) : Vary pH (2–8) and methanol content (20–80%) in mobile phases to construct a quadratic model for retention time prediction .

- QSRR (Quantitative Structure-Retention Relationship) : Correlate molecular descriptors (e.g., logP, polar surface area) with retention data from analogs like 6-methylpyridin-3-ylmethanol .

Q. What are the challenges in crystallizing this compound for structural studies?

- Methodology :

- Solvent screening : Test binary mixtures (e.g., ethanol/water, DMSO/hexane) to induce nucleation. SHELXTL software can refine unit cell parameters from low-resolution data .

- Cryo-TEM : For amorphous samples, use cryogenic transmission electron microscopy to analyze molecular packing in the absence of single crystals .

Data Interpretation & Optimization

Q. How can researchers optimize reaction scalability while minimizing byproducts?

- Methodology :

- Flow chemistry : Implement continuous-flow reactors to control exothermicity in epoxide ring-opening steps, reducing dimerization byproducts .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation (e.g., chroman-3-ol derivatives) .

Q. What statistical approaches address variability in toxicity screening for chroman derivatives?

- Methodology :

- ANOVA : Analyze dose-response data across multiple cell lines to distinguish compound-specific effects from assay noise .

- QSAR modeling : Train models on EPA HPV Challenge datasets for methanol analogs to predict acute toxicity endpoints (e.g., LD) .

Cross-Disciplinary Applications

Q. How does this compound’s stability under oxidative conditions impact its use in material science?